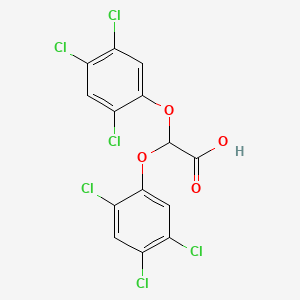
Bis-(2,4,5-trichlorophenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(2,4,5-trichlorophenoxy)acetic acid, commonly known as 2,4,5-Trichlorophenoxyacetic acid, is a synthetic auxin, a type of plant hormone. It is a chlorophenoxy acetic acid herbicide used to defoliate broad-leafed plants. This compound was developed in the late 1940s and has been widely used in the agricultural industry .
Preparation Methods
Bis-(2,4,5-trichlorophenoxy)acetic acid is synthesized by the reaction of 2,4,5-Trichlorophenol with chloroacetic acid . The reaction typically involves the use of sodium hydroxide as a base to facilitate the formation of the acetic acid derivative . Industrial production methods involve careful control of reaction conditions to minimize the formation of unwanted by-products, such as dioxins .
Chemical Reactions Analysis
Bis-(2,4,5-trichlorophenoxy)acetic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various chlorinated by-products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as hydroxide ions
Scientific Research Applications
Bis-(2,4,5-trichlorophenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated phenoxy acids.
Biology: The compound is used to study the effects of synthetic auxins on plant growth and development.
Medicine: Research has been conducted on its potential toxicological effects and its role in environmental health.
Industry: It has been used in the formulation of herbicides and defoliants, such as Agent Orange
Mechanism of Action
Bis-(2,4,5-trichlorophenoxy)acetic acid acts as a synthetic auxin, mimicking the natural plant hormone auxin. It binds to auxin receptors in plants, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Bis-(2,4,5-trichlorophenoxy)acetic acid is similar to other chlorophenoxy acetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). it is unique due to its higher chlorination, which affects its potency and environmental persistence . Similar compounds include:
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,6-Trichlorophenoxyacetic acid
- 2,4,5-Trichlorophenoxyacetic acid butoxyethanol ester
Properties
CAS No. |
16898-30-9 |
|---|---|
Molecular Formula |
C14H6Cl6O4 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
2,2-bis(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C14H6Cl6O4/c15-5-1-9(19)11(3-7(5)17)23-14(13(21)22)24-12-4-8(18)6(16)2-10(12)20/h1-4,14H,(H,21,22) |
InChI Key |
KHPIUCSFFGKWLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(C(=O)O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


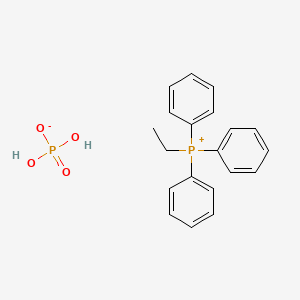

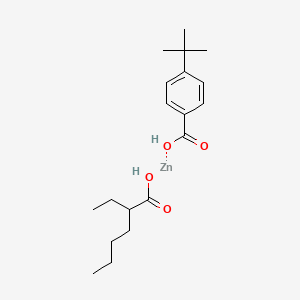
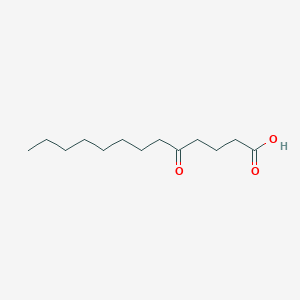
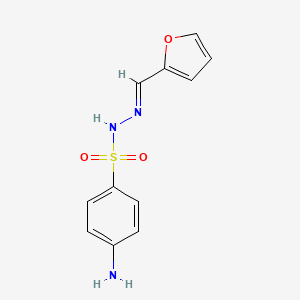
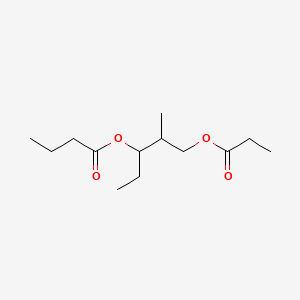
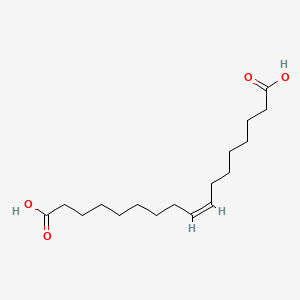

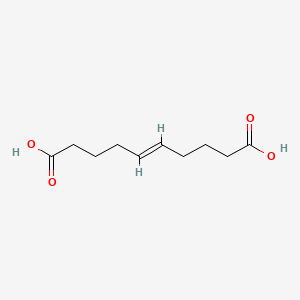
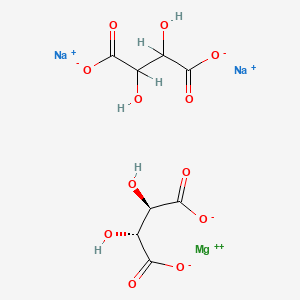
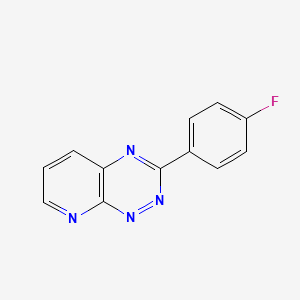
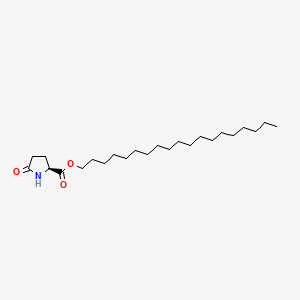
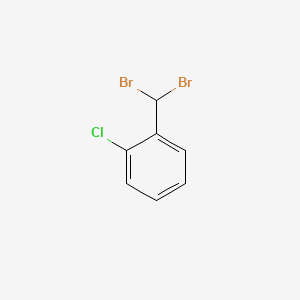
![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)
